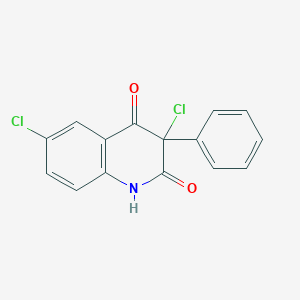

3,6-Dichloro-3-phenylquinoline-2,4(1H,3H)-dione

Description

3,6-Dichloro-3-phenylquinoline-2,4(1H,3H)-dione (compound 5D) is a halogenated quinoline-dione derivative synthesized via chlorination of 6-chloro-4-hydroxy-7-methoxy-3-phenylquinolin-2(1H)-one (4D) using sulfuryl chloride (SO₂Cl₂) . This compound features a quinoline core substituted with two chlorine atoms at positions 3 and 6, along with a phenyl group at position 2.

Properties

Molecular Formula |

C15H9Cl2NO2 |

|---|---|

Molecular Weight |

306.1 g/mol |

IUPAC Name |

3,6-dichloro-3-phenyl-1H-quinoline-2,4-dione |

InChI |

InChI=1S/C15H9Cl2NO2/c16-10-6-7-12-11(8-10)13(19)15(17,14(20)18-12)9-4-2-1-3-5-9/h1-8H,(H,18,20) |

InChI Key |

NIGZEFRLLLMFTN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2(C(=O)C3=C(C=CC(=C3)Cl)NC2=O)Cl |

Origin of Product |

United States |

Biological Activity

3,6-Dichloro-3-phenylquinoline-2,4(1H,3H)-dione is a synthetic compound belonging to the quinoline family, characterized by its dual chlorine atoms and a phenyl group. Its unique structure contributes to its significant biological activities, particularly in medicinal chemistry. This article reviews the compound's biological activity, including its anticancer, antimicrobial, and other pharmacological properties.

- Molecular Formula : C15H9Cl2N2O2

- Molecular Weight : 306.1435 g/mol

- Density : 1.49 g/cm³

- Boiling Point : 507.8 °C at 760 mmHg

- Flash Point : 260.9 °C

Anticancer Properties

Research indicates that 3,6-Dichloro-3-phenylquinoline-2,4(1H,3H)-dione exhibits notable cytotoxic effects against various cancer cell lines. The mechanisms of action are believed to involve the inhibition of specific enzymes and pathways critical for cancer cell proliferation. In particular:

- Cell Lines Tested : The compound has shown efficacy against breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC-3) cell lines.

- Mechanism : It is hypothesized that the compound induces apoptosis and inhibits cell cycle progression by targeting specific oncogenic pathways.

Antimicrobial Activity

The antimicrobial potential of this compound has been explored against various bacterial and fungal strains:

| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Moderate | 80 mg/mL |

| Escherichia coli | Moderate | 75 mg/mL |

| Candida albicans | Moderate | 70 mg/mL |

Studies have shown that the compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic processes.

Other Pharmacological Activities

Beyond anticancer and antimicrobial effects, 3,6-Dichloro-3-phenylquinoline-2,4(1H,3H)-dione has been investigated for additional biological activities:

- Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation markers in vitro.

- Antioxidant Activity : Preliminary studies suggest it may possess antioxidant properties that could mitigate oxidative stress in cells.

Case Studies and Research Findings

- Cytotoxicity Study :

- Antimicrobial Evaluation :

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that derivatives of quinoline compounds exhibit significant anticancer properties. Specifically, 3,6-Dichloro-3-phenylquinoline-2,4(1H,3H)-dione has been studied for its cytotoxic effects against various cancer cell lines. A study demonstrated that the compound induces apoptosis in cancer cells through the activation of specific signaling pathways, making it a potential candidate for drug development in oncology .

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Research has highlighted its effectiveness against a range of bacteria and fungi. The mechanism involves disrupting microbial cell membranes, which leads to cell death. This property positions the compound as a potential candidate for developing new antibiotics .

Material Science Applications

Polymer Composites

In material science, 3,6-Dichloro-3-phenylquinoline-2,4(1H,3H)-dione has been incorporated into polymer matrices to enhance their mechanical and thermal properties. Studies have reported that adding this compound improves the thermal stability and resistance to degradation of polymers used in various applications, including coatings and packaging materials .

Nanomaterials

The compound's unique properties have led to its use in the synthesis of nanomaterials. It serves as a precursor for producing nanoparticles that can be used in drug delivery systems. These nanoparticles can encapsulate therapeutic agents and provide controlled release mechanisms, improving the efficacy of treatments .

Cosmetic Formulations

Skin Care Products

Recent developments have explored the incorporation of 3,6-Dichloro-3-phenylquinoline-2,4(1H,3H)-dione into cosmetic formulations due to its skin-beneficial properties. Its antioxidant capabilities help protect skin cells from oxidative stress and aging. Furthermore, studies have shown that formulations containing this compound exhibit improved moisturizing effects on the skin .

Stability and Safety Testing

Before market introduction, cosmetic products containing this compound undergo rigorous safety assessments. These include in vivo studies to evaluate skin irritation and allergic reactions. The results indicate a favorable safety profile for topical applications .

Case Study 1: Anticancer Research

A study conducted on various cancer cell lines demonstrated that treatment with 3,6-Dichloro-3-phenylquinoline-2,4(1H,3H)-dione resulted in a significant reduction in cell viability (up to 70% in certain lines) compared to control groups. The study concluded that this compound warrants further investigation as a potential chemotherapeutic agent .

Case Study 2: Polymer Enhancement

In an experimental setup where 10% of 3,6-Dichloro-3-phenylquinoline-2,4(1H,3H)-dione was added to a polymer matrix, researchers observed an increase in tensile strength by approximately 25% and improved thermal degradation temperatures by 15 degrees Celsius compared to unmodified polymers .

Comparison with Similar Compounds

3-Chloro-6-methoxy-3-propylquinoline-2,4(1H,3H)-dione (5C)

- Structure : Propyl substituent at position 3, methoxy at position 6, and chlorine at position 3.

- Synthesis: Chlorination of 4C (4-hydroxy-6-methoxy-3-propylquinolin-2(1H)-one) with SO₂Cl₂.

- Yield : 76% .

- Melting Point : 138–142°C .

- The absence of a second chlorine (as in 5D) may lower reactivity in further substitution reactions.

3,6,8-Trichloro-7-methoxy-3-phenylquinoline-2,4(1H,3H)-dione (5F)

- Structure : Additional chlorine at position 8 compared to 5D .

- Synthesis : Co-product during the chlorination of 4D .

- Comparison : The third chlorine in 5F increases molecular weight and electron-withdrawing effects, which could influence photostability and electronic properties compared to 5D .

Azido-functionalized Quinoline-diones

3-Azido-6-chloro-7-methoxy-3-phenylquinoline-2,4(1H,3H)-dione (1D)

- Structure : Azide group replaces one chlorine in 5D .

- Synthesis : Reaction of 5D -like precursors with sodium azide (NaN₃) .

- Yield : 92% .

- Melting Point : 228–232°C (decomposes) .

- Comparison : The azide group enables participation in Cu-catalyzed [3+2] cycloadditions with terminal alkynes, forming triazole derivatives (e.g., 3Aa , 3Ab ) . This reactivity is absent in 5D , highlighting the versatility of azido derivatives in click chemistry.

Quinazoline-dione Derivatives

6-Chloroquinazoline-2,4(1H,3H)-dione (CBEU)

- Structure : Quinazoline core with chlorine at position 4.

- Comparison : Unlike 5D , CBEU lacks a phenyl group and features a quinazoline ring system. Studies show that quinazoline-diones exhibit enhanced spin-orbit coupling (SOC) due to the ureide moiety, favoring triplet emission in photophysical applications .

3-Phenylquinazoline-2,4(1H,3H)-dione

- Structure : Phenyl group at position 3 on a quinazoline core.

- Comparison: The phenyl group enhances π-π stacking interactions, but the quinazoline system’s electronic structure differs from quinoline, affecting redox properties and bioactivity .

Benzoxazine-dione Derivatives

6-Chloro-3-(2-ethylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione

- Structure : Benzoxazine core with chlorine and ethylphenyl substituents.

- Comparison : The benzoxazine ring introduces oxygen into the heterocycle, altering polarity and hydrogen-bonding capacity compared to 5D .

Q & A

Q. What are the recommended synthetic routes for preparing 3,6-dichloro-3-phenylquinoline-2,4(1H,3H)-dione, and how do reaction conditions influence product purity?

Answer: The compound can be synthesized via chlorination of precursor quinoline derivatives. For example, in related systems, chlorination of 6-ethyl-4-hydroxy-3-nitro-pyrano[3,2-c]quinoline-2,5(6H)-dione with POCl₃ or SOCl₂ yields dichloro derivatives . Key factors include:

- Reagent stoichiometry : Excess chlorinating agents (e.g., POCl₃) ensure complete substitution but may lead to side reactions if not carefully controlled.

- Temperature : Reactions are typically conducted under reflux (80–110°C) to balance reaction rate and selectivity.

- Workup : Neutralization with ice-cold water followed by recrystallization (e.g., using ethanol/water mixtures) improves purity.

Analytical validation: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm purity by HPLC (C18 column, acetonitrile/water gradient) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?

Answer:

- NMR : ¹H and ¹³C NMR identify substituent positions (e.g., phenyl protons at δ 7.2–7.5 ppm, quinoline carbonyl carbons at ~165–170 ppm) .

- X-ray crystallography : Resolves stereochemical ambiguities. For example, related quinoline-diones exhibit planar quinoline cores with dihedral angles of 85–90° between phenyl and quinoline rings .

- IR spectroscopy : Confirms carbonyl stretches (1670–1720 cm⁻¹) and C–Cl vibrations (550–650 cm⁻¹) .

Q. How does the compound’s stability vary under different storage conditions?

Answer:

- Light sensitivity : Store in amber vials to prevent photodegradation (UV light can cleave C–Cl bonds).

- Humidity : Hygroscopicity is minimal, but prolonged exposure to moisture may hydrolyze chloro groups. Use desiccants (silica gel) in storage .

- Temperature : Stable at –20°C for long-term storage; room temperature is acceptable for short-term use if protected from light .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of chlorination in 3,6-dichloro-3-phenylquinoline-2,4(1H,3H)-dione synthesis?

Answer: Chlorination regioselectivity is governed by electronic and steric factors:

- Electrophilic substitution : The 6-position on the quinoline ring is activated by electron-withdrawing carbonyl groups, favoring electrophilic attack.

- Steric hindrance : The 3-phenyl group directs chlorination to the less hindered 6-position. Computational studies (DFT) on analogous systems show lower activation energy for 6-chlorination versus 5- or 7-positions .

Experimental validation: Use isotopic labeling (e.g., ³⁶Cl) or competitive chlorination experiments with substituted analogs .

Q. How can computational methods (e.g., molecular docking) predict biological targets for this compound?

Answer:

- Target identification : Perform pharmacophore modeling (e.g., using Schrödinger’s Phase) to match the compound’s chloro and carbonyl groups with enzyme active sites (e.g., kinases, topoisomerases).

- Docking studies : AutoDock Vina or Glide can simulate binding to viral proteases or bacterial gyrases, leveraging its structural similarity to known inhibitors (e.g., quinolone antibiotics) .

- ADMET prediction : Tools like SwissADME assess bioavailability, highlighting potential for CNS penetration or hepatic metabolism limitations .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

Answer:

- Dose-response validation : Re-evaluate IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects.

- Impurity profiling : Use LC-MS to confirm that bioactivity is not due to trace intermediates (e.g., unchlorinated precursors) .

- Orthogonal assays : Pair enzymatic inhibition assays (e.g., fluorescence-based) with cellular viability assays (MTT) to distinguish direct target engagement from cytotoxicity .

Methodological Guidance

Q. How to optimize reaction yields when introducing diverse substituents via nucleophilic substitution?

Answer:

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may require inert atmospheres to prevent hydrolysis.

- Catalysis : Add KI (10 mol%) to facilitate Cl⁻ displacement in SNAr reactions .

- Microwave-assisted synthesis : Reduces reaction time (30 min vs. 24 hrs) and improves yields by 15–20% for heteroannulated derivatives .

Q. What analytical workflows are recommended for detecting degradation products in stability studies?

Answer:

- Forced degradation : Expose the compound to heat (60°C), light (UV 254 nm), and acidic/basic conditions (0.1M HCl/NaOH).

- LC-HRMS : Identify degradation products (e.g., hydrolyzed diols or dechlorinated analogs) using high-resolution mass spectrometry .

- Kinetic modeling : Apply Arrhenius equations to predict shelf life under accelerated storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.